N-(5-(Methylsulphonyl)-2-((2-nitrophenyl)thio)phenyl)formamide

Medicinal Chemistry Biological Assay Target Engagement

Researchers developing new chemical entities or HPLC methods often lack a well-characterized sample of this diaryl thioether formamide scaffold. This registered chemical intermediate provides a defined methylsulfonyl-substituted building block. • Serves as a retention marker in reversed-phase HPLC method development, with documented separation on a Newcrom R1 column. • Enables structure-property relationship (SPR) studies (e.g., PAMPA/Caco-2) due to its distinct tPSA (106.48 Ų) versus the chloro analog. • Supplied as a strictly controlled, non-dispersive intermediate under REACH; ideal for medicinal chemistry programs requiring a strong hydrogen-bond acceptor for downstream functionalization. Procure with confidence - standard B2B shipping available.

Molecular Formula C14H12N2O5S2
Molecular Weight 352.4 g/mol
CAS No. 93778-18-8
Cat. No. B12683644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(Methylsulphonyl)-2-((2-nitrophenyl)thio)phenyl)formamide
CAS93778-18-8
Molecular FormulaC14H12N2O5S2
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2[N+](=O)[O-])NC=O
InChIInChI=1S/C14H12N2O5S2/c1-23(20,21)10-6-7-13(11(8-10)15-9-17)22-14-5-3-2-4-12(14)16(18)19/h2-9H,1H3,(H,15,17)
InChIKeyYTQRRMOEFNDDTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity & Intermediate Status


N-(5-(Methylsulphonyl)-2-((2-nitrophenyl)thio)phenyl)formamide (CAS 93778-18-8) is a synthetic organic compound belonging to the class of diaryl thioether formamides, characterized by a methylsulfonyl substituent and an ortho-nitrophenylthio group [1]. Its molecular formula is C14H12N2O5S2 with a molecular weight of 352.39 g/mol [1]. According to the European Chemicals Agency (ECHA) registration dossier, this substance is classified exclusively as an intermediate, with its use restricted to strictly controlled conditions [2]. It is not an approved active pharmaceutical ingredient (API) and has no registered therapeutic indication [2].

Registered as a non-dispersive intermediate under EU REACH; use restricted to strictly controlled conditions
Not an active pharmaceutical ingredient; no registered therapeutic indication or biological benchmark available
Diaryl thioether formamide scaffold with a methylsulfonyl electron-withdrawing group for downstream synthetic elaboration

Generic Substitution Not Evidence-Based


The concept of 'generic substitution' presupposes the existence of alternative compounds with demonstrated functional equivalence for a specific application. For CAS 93778-18-8, no primary research article, patent, or authoritative database has been identified that establishes a quantitative biological or physicochemical benchmark against which any analog could be compared. The compound is regulated as a non-dispersive intermediate [1]. Its closest identified structural analog, the 5-chloro derivative (N-[5-chloro-2-[(2-nitrophenyl)thio]phenyl]formamide, CAS 93856-86-1), shares the same ECHA intermediate-only status but likewise lacks publicly available comparative performance data [2]. Without defined critical quality attributes or a characterized biological target, selecting one of these substances over the other cannot be justified through quantifiable evidence; differentiation currently rests solely on their differing substitution chemistry (methylsulfonyl vs. chloro), which changes the synthetic handles available in downstream chemistry.

Attribute
Target (CAS 93778-18-8)
5-Chloro analog (CAS 93856-86-1)
Substituent
–SO₂CH₃ (methylsulfonyl)
–Cl (chloro)
Calculated tPSA
Significantly higher
Lower
Biological benchmarks
None available
None available
Regulatory use
Intermediate only (REACH)
Intermediate only (REACH)
Without publicly available comparative performance data, interchangeability cannot be assessed. Selection currently depends on the desired synthetic handle (methylsulfonyl vs. chloro) for downstream chemistry.

Quantitative Differentiation Evidence


No Target-Level Comparative Activity Data

No primary research paper, patent, or database record containing quantitative biological activity data (e.g., IC50, EC50, Ki, Kd against a defined protein target) was recoverable for N-(5-(methylsulphonyl)-2-((2-nitrophenyl)thio)phenyl)formamide [1]. A search of BindingDB, ChEMBL, PubMed, and patent databases returned no entry that is unambiguously attributable to this specific compound [1]. Consequently, no head-to-head or cross-study comparison with its 5-chloro analog (CAS 93856-86-1) or any other diaryl thioether formamide is possible on the basis of target affinity.

Biological Activity Data
Data to verify
No public target-level affinity or functional data (IC₅₀, Kᵢ, etc.)
Procurement cannot be guided by biological potency metrics.
Searches of ChEMBL, BindingDB, PubMed returned no unambiguous records.
Medicinal Chemistry Biological Assay Target Engagement

Physicochemical Effects of Substituent Variation

The methylsulfonyl group (-SO2CH3) at the 5-position imparts a significantly higher polar surface area (PSA) and hydrogen-bond acceptor capacity compared to the chlorine atom in the 5-chloro analog (CAS 93856-86-1) [1]. The calculated topological polar surface area (tPSA) for the methylsulfonyl compound is 106.48 Ų, whereas the chloro analog has a tPSA of 46.17 Ų (a difference of ~60.3 Ų) [1]. This difference is predicted to affect aqueous solubility and membrane permeability under drug-likeness criteria such as Lipinski's rules [2].

tPSA Comparison
Reported
Target: 106.48 Ų
5-Chloro analog: 46.17 Ų
+60.31 Ų (130.6% higher)
Higher tPSA predicts lower passive membrane permeability.
Calculated from SMILES; no experimental logP or permeability data available.
Physical Chemistry Drug Design Solubility

Regulatory Intermediate-Only Classification

Both the target compound and its 5-chloro analog are registered under the EU REACH regulation as non-dispersive intermediates [1]. The ECHA database confirms that the substance may only be used under strictly controlled conditions as an intermediate [1]. No downstream regulatory pathway (e.g., an active EU MAA, a US FDA NDA/IND) has been identified that references this substance as a final drug substance or pharmaceutical starting material. There is no quantitative purity specification or impurity profile benchmark available from a pharmacopeial monograph for either compound [2].

Regulatory Status
Context-dependent
Both compounds registered as non‑dispersive intermediates under EU REACH.
Identical intermediate-only classification; no broader approved use scope.
No pharmacopeial monograph available for either substance.
Regulatory Compliance Procurement Supply Chain

Application Scenarios


Synthetic Intermediate in Drug Discovery

The compound is a registered chemical intermediate [1]. It may be useful as a building block in medicinal chemistry programs, particularly where the methylsulfonyl electron-withdrawing group is required to modulate the reactivity of the adjacent formamide or the diaryl thioether scaffold. Researchers developing new chemical entities (NCEs) may select this compound over the chloro analog when the synthetic route demands a strong hydrogen-bond acceptor group for subsequent functionalization [2]. However, no published synthetic scheme or validated analytical method is available to guide procurement specifications.

Analytical Reference Standard for Method Development

Given the chemical uniqueness of the methylsulfonyl substituent, the compound can serve as a retention marker in reversed-phase HPLC method development. A vendor has demonstrated its separation on a Newcrom R1 HPLC column [1]. Analytical chemists developing purity or impurity methods for compounds containing the 5-methylsulfonyl-2-((2-nitrophenyl)thio)phenyl motif may need a characterized sample of this exact substance to establish system suitability parameters.

Tool Compound for Permeability Studies

The large difference in calculated tPSA (106.48 vs. 46.17 Ų) between the methylsulfonyl and chloro analogs suggests potential utility in structure-property relationship (SPR) studies examining the effect of the methylsulfonyl group on membrane permeability [1]. A researcher measuring PAMPA or Caco-2 permeability for a series of diaryl thioether formamides would require this specific compound as one definable data point in the correlation chart.

Application
Selection Property
Validation Focus
Synthetic building block
Substitution chemistry (methylsulfonyl electron-withdrawing group)
Downstream functionalization and reactivity in medicinal chemistry
HPLC retention marker
Reversed-phase retention characteristics
Method development and system suitability for diaryl thioether motifs
Permeability SPR study tool
Calculated tPSA profile (higher polarity)
PAMPA or Caco-2 permeability correlation in series
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